molecular formula C18H16ClF4NO2 B280035 N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No. B280035
M. Wt: 389.8 g/mol
InChI Key: HVCAPTGDTJFPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, commonly known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPB is a small molecule that is used as a tool for studying the role of certain proteins in biological systems.

Mechanism of Action

TFPB exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a decrease in CK2 activity. TFPB has been shown to be a highly selective inhibitor of CK2, with little to no effect on other protein kinases.
Biochemical and Physiological Effects
TFPB has been shown to have a number of biochemical and physiological effects. Inhibition of CK2 activity by TFPB has been shown to lead to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines. TFPB has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFPB in lab experiments is its high selectivity for CK2. This allows researchers to study the role of CK2 in biological systems without the confounding effects of other protein kinases. Additionally, TFPB is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying intracellular signaling pathways.
One limitation of using TFPB in lab experiments is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in certain experimental settings. Additionally, TFPB has been shown to have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research involving TFPB. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of TFPB. Additionally, there is interest in studying the role of CK2 in various disease states, including cancer and inflammation, using TFPB as a tool. Finally, the use of TFPB in combination with other inhibitors or chemotherapeutic agents is an area of active research.

Synthesis Methods

The synthesis of TFPB involves several steps, including the protection of the amine group, the reaction of the protected amine with 4-chlorobenzyl chloride, and the deprotection of the amine group. The final product is obtained after purification by column chromatography. The synthesis of TFPB is relatively straightforward and can be carried out in a standard laboratory setting.

Scientific Research Applications

TFPB is primarily used as a tool for studying the role of certain proteins in biological systems. Specifically, TFPB is used as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. TFPB has been shown to inhibit CK2 activity in a dose-dependent manner, making it a valuable tool for studying the role of CK2 in various biological processes.

properties

Molecular Formula

C18H16ClF4NO2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C18H16ClF4NO2/c19-15-7-3-12(4-8-15)9-24-16(25)14-5-1-13(2-6-14)10-26-11-18(22,23)17(20)21/h1-8,17H,9-11H2,(H,24,25)

InChI Key

HVCAPTGDTJFPOR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)Cl

Origin of Product

United States

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